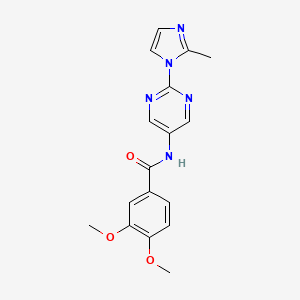

![molecular formula C15H12FNO3S B2374945 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 851288-58-9](/img/structure/B2374945.png)

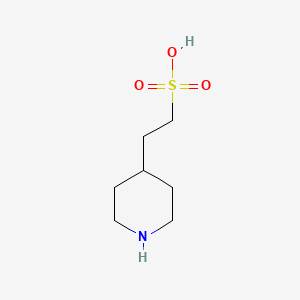

2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the IUPAC name "{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}acetic acid" . It has a molecular weight of 243.26 and 257.29 , and its InChI Code is "1S/C10H10FNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)" and "1S/C11H12FNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)" respectively.

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid backbone . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis

This compound has a solid physical form . The InChI key for this compound is "HCXVWZPKHSIFDX-UHFFFAOYSA-N" and "YCGWUUDFZHLDST-UHFFFAOYSA-N" .Applications De Recherche Scientifique

Synthesis and Characterization in Pharmacological Compounds

2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid and its derivatives have been synthesized and characterized for their pharmacological potential. For instance, some derivatives have been synthesized through multi-step reactions from 3-chloro-2-fluoro benzoic acid, showing significant anti-convulsant and anti-inflammatory activities, supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

Anti-Helicobacter Pylori Agents

Derivatives of this compound have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. These derivatives, particularly a prototype carbamate, have displayed low minimal inhibition concentration values against different H. pylori strains, including those resistant to common treatments (Carcanague et al., 2002).

Hypoglycemic Agents

In the field of diabetes research, derivatives of this compound have been investigated for their hypoglycemic properties. For example, the structure-activity relationships in benzoic acid derivatives were explored, leading to the development of compounds like repaglinide, which showed significant activity as a therapeutic for type 2 diabetic patients (Grell et al., 1998).

Electrochemical Studies

The electrochemical behavior of compounds structurally related to this compound has been studied. These studies focus on the electrochemical reduction of these compounds, providing insights into their chemical behavior and potential applications in various fields (Mandić et al., 2004).

Stress Tolerance in Plants

In agricultural and botanical research, compounds like benzoic acid, a structurally related molecule, have been evaluated for their role in inducing multiple stress tolerance in plants. These studies have implications for improving crop resistance to environmental stresses (Senaratna et al., 2004).

Fluorescent Probes and Imaging

The development of near-infrared fluorescent probes utilizing derivatives of benzoic acid for sensitive detection and imaging in living cells and in vivo applications has been a significant advancement. Such probes help in understanding cellular processes and disease mechanisms (Han et al., 2018).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Propriétés

IUPAC Name |

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3S/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNDUUNNSMVJOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2374871.png)

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)

![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)

![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)